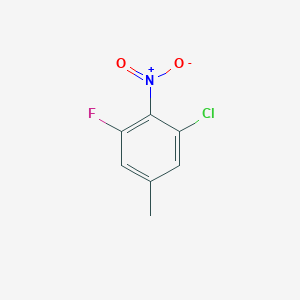

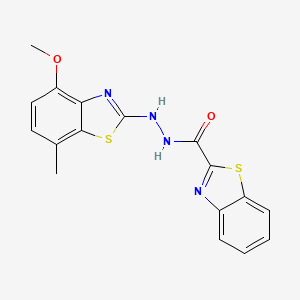

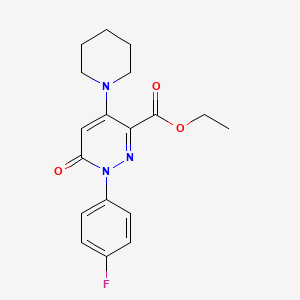

![molecular formula C18H16N4O3S2 B2566898 N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide CAS No. 476464-69-4](/img/structure/B2566898.png)

N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide, also known as NBPT, is a chemical compound that has gained significant attention in scientific research due to its potential as a nitrification inhibitor in agriculture.

Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups, including 2-nitrobenzyl derivatives, have been explored for their promising applications in synthetic chemistry. Their utilization in controlled release mechanisms and light-activated drug delivery systems highlights their potential in developing sophisticated therapeutic interventions. The 2-nitrobenzyl moiety, a close relative to the functional groups in N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide, exemplifies the integration of photosensitive elements in drug design, offering a pathway to targeted treatment strategies with minimized side effects (B. Amit, U. Zehavi, A. Patchornik, 1974).

Heterocyclic Scaffolds in Medicinal Chemistry

The thiadiazole scaffold, as found in N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide, has been identified for its broad antiparasitic activity, including potent antileishmanial and antimalarial effects. These properties are attributed to the unique physicochemical and pharmacokinetic attributes of thiadiazoles, making them suitable leads in medicinal chemistry for the development of new therapeutic agents. This emphasizes the importance of thiadiazole derivatives in addressing global health challenges posed by parasitic diseases (A. Tahghighi, Fateme Babalouei, 2017).

Nitazoxanide Repurposing

The repurposing of nitazoxanide, a nitrothiazole compound closely related to the chemical structure of interest, underscores the versatility of nitrothiazoles in treating a variety of infectious diseases. Nitazoxanide's effectiveness against a range of pathogens, including viruses and bacteria, highlights the potential of structurally similar compounds in expanding treatment options for infectious diseases beyond traditional antimicrobial agents. This aspect of drug repurposing not only broadens the therapeutic applications of existing drugs but also speeds up the process of drug development (Charu Bharti et al., 2021).

Analytical Methods for Antioxidant Activity

The study of antioxidants is crucial for understanding the chemical stability and potential therapeutic effects of compounds like N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide. Analytical methods, such as ORAC and FRAP, provide insights into the antioxidant capacity of compounds, which is essential for evaluating their protective effects against oxidative stress and related diseases. This research area bridges the gap between chemical properties and biological applications, offering a comprehensive approach to drug development (I. Munteanu, C. Apetrei, 2021).

properties

IUPAC Name |

N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S2/c23-16(11-8-13-4-2-1-3-5-13)19-17-20-21-18(27-17)26-12-14-6-9-15(10-7-14)22(24)25/h1-7,9-10H,8,11-12H2,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWACVSOGSAEHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

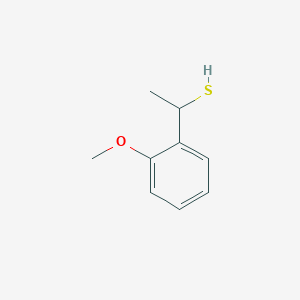

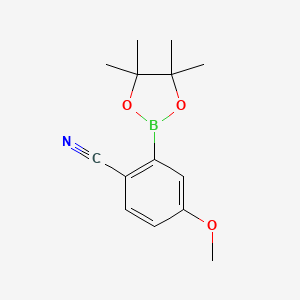

![N-(4-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2566826.png)

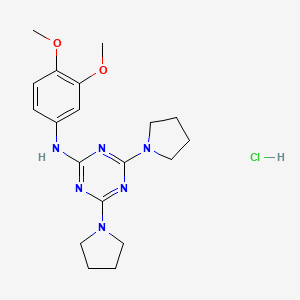

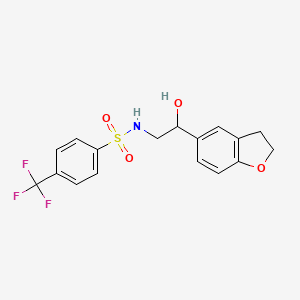

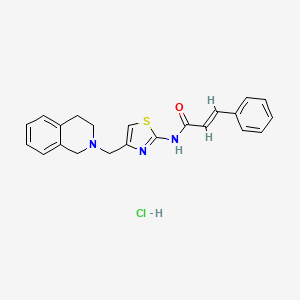

![3-(2-Bromophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one;hydrochloride](/img/structure/B2566834.png)

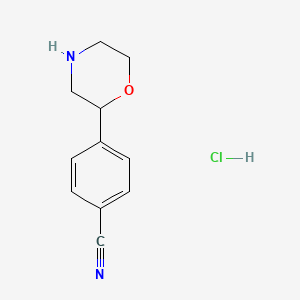

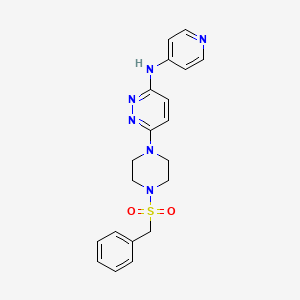

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2566835.png)

![3-[(Allyloxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2566836.png)